(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
79200-57-0
VCID:
VC21201267
InChI:
InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1
SMILES:
C1C(C(C(C1N)O)O)CO.Cl
Molecular Formula:
C6H14ClNO3
Molecular Weight:
183.63 g/mol
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
CAS No.: 79200-57-0
Cat. No.: VC21201267
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79200-57-0 |
|---|---|
| Molecular Formula | C6H14ClNO3 |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1 |
| Standard InChI Key | BLTXEPQZAMUGID-ILLHIODVSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl |
| SMILES | C1C(C(C(C1N)O)O)CO.Cl |
| Canonical SMILES | C1C(C(C(C1N)O)O)CO.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator